molecular formula C18H15BrN4O3S2 B2522197 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide CAS No. 2097910-42-2

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Cat. No.: B2522197
CAS No.: 2097910-42-2
M. Wt: 479.37
InChI Key: IBCGOMMBICPNSL-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a synthetically engineered small molecule that functions as a potent kinase inhibitor. Its molecular architecture, featuring a benzenesulfonyl-substituted pyrimidine core linked to a 4-bromophenylacetamide group via a sulfanyl bridge, is designed for high-affinity binding to the ATP-binding sites of specific protein kinases. This compound is a key research tool in investigating intracellular signaling pathways, particularly those driven by tyrosine kinases, which are frequently dysregulated in proliferative diseases. Researchers utilize this molecule to study the mechanistic basis of cellular processes such as proliferation, apoptosis, and migration in various cancer cell lines. Its primary research value lies in its application as a lead compound for the development of novel targeted therapeutics, with studies focusing on its efficacy and selectivity profile in preclinical models. The presence of the bromophenyl moiety also offers a synthetic handle for further chemical modification or for the creation of affinity probes in chemoproteomics studies aimed at target identification and validation. As a research chemical, it is strictly for use in laboratory studies to advance the understanding of kinase biology and oncogenic signaling.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S2/c19-12-6-8-13(9-7-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCGOMMBICPNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the nervous system. The inhibition of AchE can lead to altered nerve signal transmission, affecting various physiological processes. Additionally, the compound’s interaction with reactive oxygen species (ROS) and its potential antioxidant properties have been noted, suggesting its involvement in oxidative stress pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of AchE, where the compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine. This binding interaction disrupts normal enzyme function, leading to altered nerve signal transmission. Additionally, the compound’s interaction with ROS suggests it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as AchE inhibition and antioxidant activity. At higher doses, potential toxic or adverse effects may arise, including disruptions in normal cellular function and increased oxidative stress. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is likely transported via specific transporters or binding proteins, facilitating its localization and accumulation in target tissues. Understanding these transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a derivative of pyrimidine and benzenesulfonamide, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H14BrN3O2S2
  • Molecular Weight : 396.37 g/mol

The structural components include:

  • A pyrimidine ring with an amino group and a benzenesulfonyl moiety.
  • A bromophenyl acetamide substituent.

Biological Activity Overview

Research indicates that compounds containing both pyrimidine and sulfonamide groups exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific activities observed in studies involving similar compounds.

Antimicrobial Activity

A study on related benzenesulfonamide derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .

CompoundActivityTarget OrganismReference
4-Amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamideAntibacterialGram-positive and Gram-negative bacteria
This compoundAntimicrobial potential (hypothetical based on structure)Various pathogens

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In vitro studies on related sulfonamide derivatives have shown cytotoxic effects on various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .

CompoundActivityCell Line TestedReference
SulfaphenazoleCytotoxicityHeLa, MCF-7
This compoundAnticancer potential (hypothetical based on structure)Various cancer cell lines

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
  • Interference with Cell Signaling : The presence of the bromophenyl group may enhance interactions with cellular receptors involved in growth signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Cardiovascular Effects : A study evaluated the effects of a benzenesulfonamide derivative on coronary resistance using isolated rat heart models. Results indicated significant reductions in perfusion pressure, suggesting potential cardiovascular benefits .
    • Key Findings :
      • Compound reduced coronary resistance.
      • Potential interaction with calcium channels was hypothesized.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of benzenesulfonamide derivatives against various pathogens. The results indicated that these compounds exhibited significant antibacterial activity, supporting their use as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs: pyrimidine/heterocyclic cores , sulfanyl-acetamide linkages , and halogenated/aryl substituents .

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Application Reference ID
2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide (Target) C₁₉H₁₆BrN₅O₃S₂ 522.45 4-Bromophenyl, benzenesulfonyl-pyrimidine Not explicitly reported
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide C₁₆H₁₃FN₄O₃S₃ 448.51 3-Fluorophenyl, thiophene-sulfonyl-pyrimidine Potential antimicrobial activity
2-{[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (AS111) C₁₆H₁₅N₇OS 369.41 3-Methylphenyl, pyridyl-triazole Anti-inflammatory (1.28× diclofenac)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide C₂₁H₂₀BrN₃O₃ 442.31 4-Bromophenyl, pyridazinone core, methoxybenzyl FPR2 agonist
2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide C₂₁H₁₅BrFN₃O₄S₃ 592.46 4-Fluorophenyl, bromophenyl-sulfonyl-oxazole-thiophene Not explicitly reported

Key Structural Comparisons

  • Pyrimidine vs. Heterocyclic Cores: The target compound’s pyrimidine core (with benzenesulfonyl and amino groups) contrasts with pyridazinone (), triazole (), and oxazole () cores in analogs. Pyrimidines often exhibit enhanced metabolic stability compared to pyridazinones, which may influence pharmacokinetics .
  • Sulfonyl vs. In contrast, thiophene-sulfonyl substituents () may alter electronic properties and solubility.
  • Fluorophenyl derivatives () may offer improved metabolic resistance due to fluorine’s electronegativity .

Research Findings and Implications

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW 522.45) is heavier than most analogs, which may reduce aqueous solubility. Thiophene-sulfonyl derivatives (MW ~450) balance lipophilicity and solubility better .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (SHELX-refined structures) and (click chemistry for triazole formation), though benzenesulfonyl incorporation may require sulfonation steps .

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